

An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Chloro-5-fluorobenzyl bromide*

Cat. No.: B1349319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-fluorobenzyl bromide**, a halogenated aromatic compound of interest in medicinal chemistry and organic synthesis. This document details its fundamental chemical properties and presents a representative experimental protocol for its synthesis.

Core Chemical Data

3-Chloro-5-fluorobenzyl bromide is a substituted toluene derivative featuring chloro, fluoro, and bromo functional groups. These characteristics make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Property	Data	Source(s)
Molecular Formula	C ₇ H ₅ BrClF	[1] [2]
Molecular Weight	223.47 g/mol	[1] [2]
IUPAC Name	1-(Bromomethyl)-3-chloro-5-fluorobenzene	[1]
CAS Number	493024-39-8	[2]

Synthetic Approach: Free-Radical Bromination

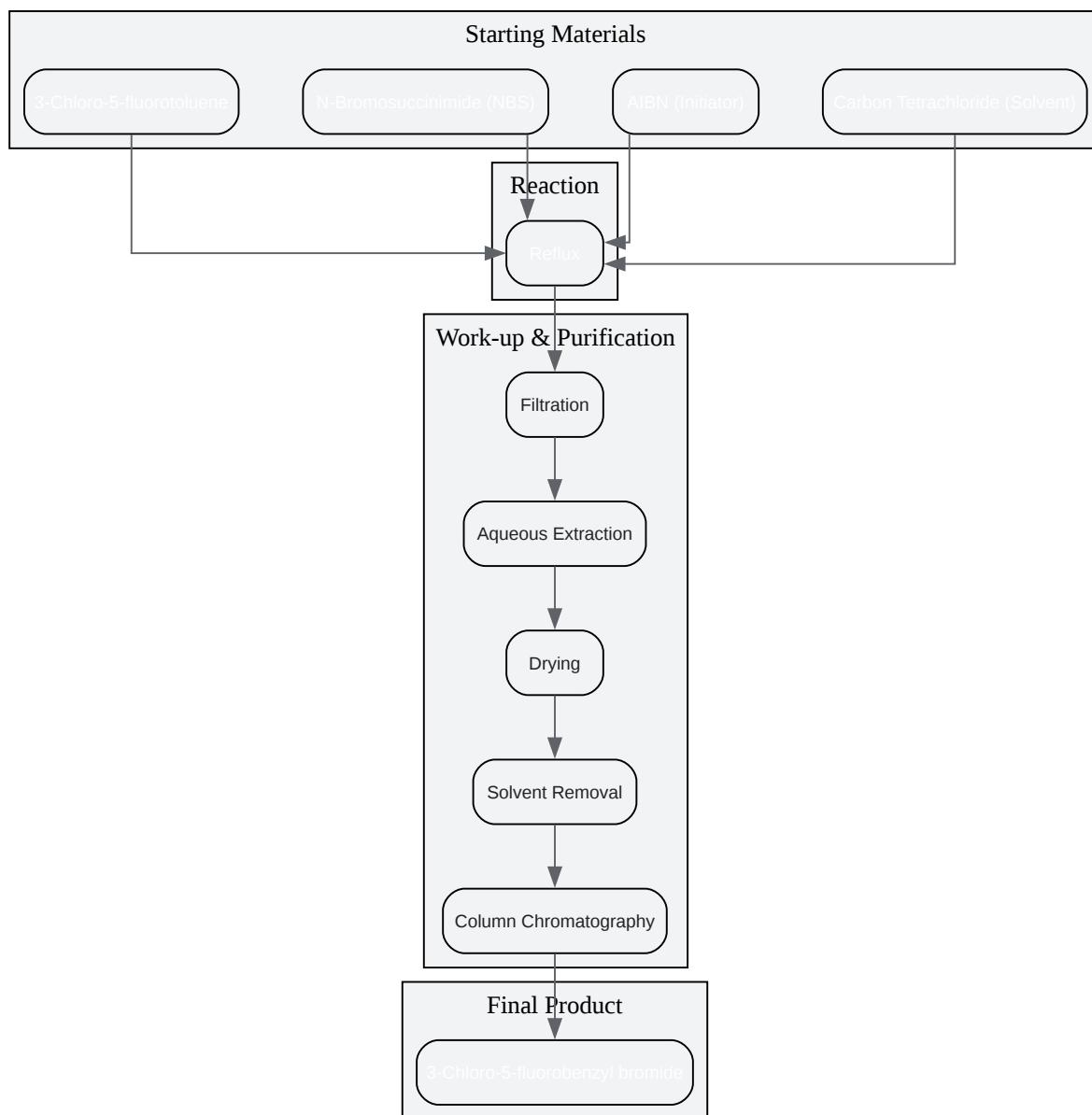
The synthesis of **3-Chloro-5-fluorobenzyl bromide** is typically achieved through the free-radical bromination of the corresponding toluene precursor, 3-chloro-5-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl bromide

The following protocol is a representative example of a laboratory-scale synthesis.

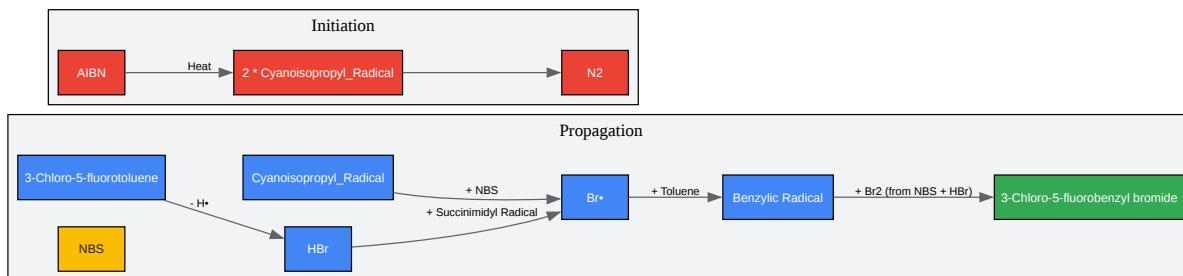
Materials:

- 3-Chloro-5-fluorotoluene
- N-Bromosuccinimide (NBS)
- 2,2'-Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., hexanes, ethyl acetate)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorotoluene in carbon tetrachloride.

- **Addition of Reagents:** To this solution, add N-bromosuccinimide and a catalytic amount of AIBN.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
- **Extraction:** Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **3-Chloro-5-fluorobenzyl bromide** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.


Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the synthetic process for **3-Chloro-5-fluorobenzyl bromide**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Chloro-5-fluorobenzyl bromide**.

[Click to download full resolution via product page](#)

Caption: Free-radical mechanism of benzylic bromination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-fluorobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349319#3-chloro-5-fluorobenzyl-bromide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com